Enhanced Lipophilicity (LogP) Drives Predicted Membrane Permeability
The target compound exhibits significantly higher lipophilicity than its non-halogenated or non-methylated analogs, as evidenced by its calculated LogP of 3.96 [1]. This is approximately 1.6 log units higher than Ethyl 4-hydroxyquinoline-3-carboxylate (LogP ~2.3) and 0.88 log units higher than Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (LogP = 3.08) [1][2]. This difference translates to a theoretical >10-fold increase in partition coefficient, which is directly linked to enhanced passive membrane diffusion [3].
| Evidence Dimension | Lipophilicity (LogP, calculated) |
|---|---|
| Target Compound Data | 3.96 |
| Comparator Or Baseline | Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (LogP = 3.08) and Ethyl 4-hydroxyquinoline-3-carboxylate (LogP ~2.3) |
| Quantified Difference | ΔLogP = +0.88 vs. 6-chloro analog; ΔLogP = +1.66 vs. unsubstituted core |
| Conditions | Computational prediction; Chembase and Chemsrc databases |
Why This Matters
For cell-based assays, a compound with higher LogP (up to ~5) is generally expected to have superior passive membrane permeability, which is crucial for achieving effective intracellular concentrations and observing biological activity.
- [1] Chembase. (n.d.). ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate (ID: 815944). Retrieved from http://www.chembase.cn/molecule-815944.html View Source
- [2] Chemsrc. (n.d.). 228728-86-7_CAS No.:228728-86-7. Retrieved from https://m.chemsrc.com/baike/27999.html View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. *Expert Opinion on Drug Discovery*, 5(3), 235-248. View Source
